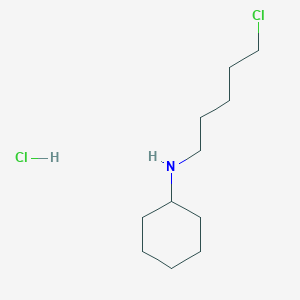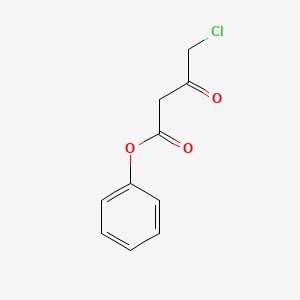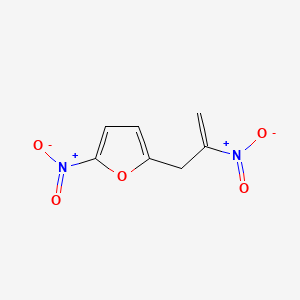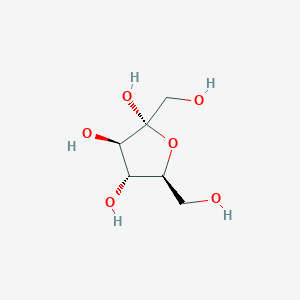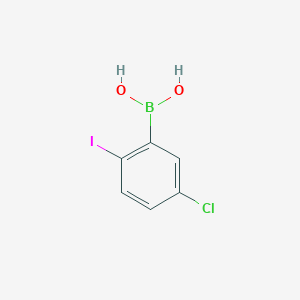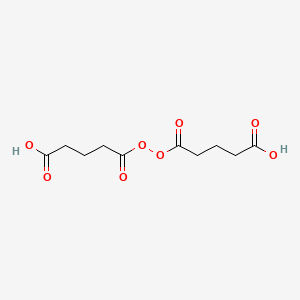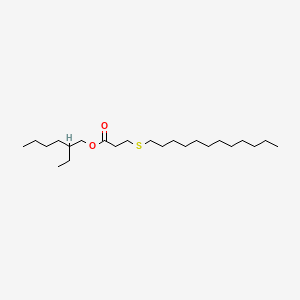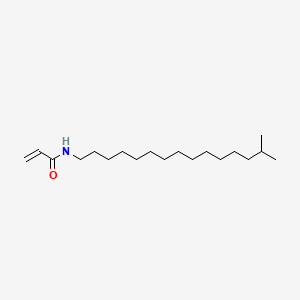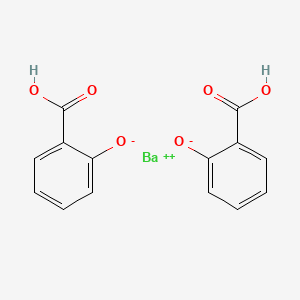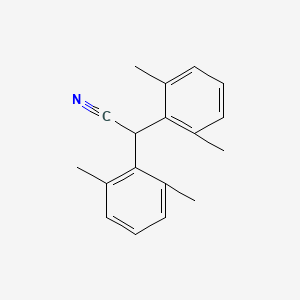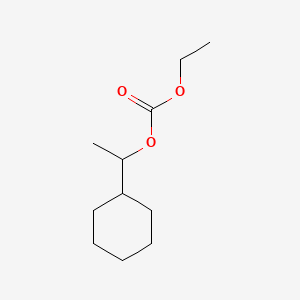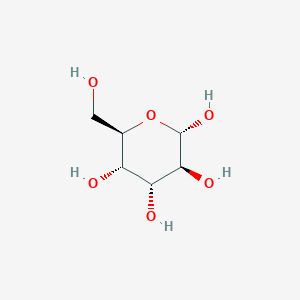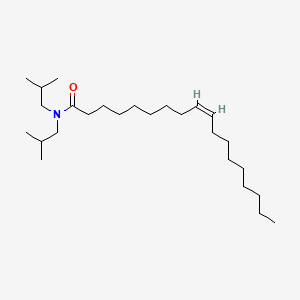
N,N-Diisobutyloleamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diisobutyloleamide is an organic compound with the molecular formula C26H51NO. It is a derivative of oleamide, where the amide nitrogen is substituted with two isobutyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diisobutyloleamide typically involves the reaction of oleic acid with diisobutylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Oleic Acid+Diisobutylamine→this compound+Water
The reaction is usually catalyzed by an acid or base to facilitate the formation of the amide bond. The reaction temperature and time are optimized to achieve high yields and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is scaled up to produce significant quantities of the compound, which is then purified using techniques such as distillation, crystallization, or chromatography to obtain the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Diisobutyloleamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert this compound to its corresponding amine or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield oxides or hydroxylated products, while reduction can produce amines or other reduced derivatives .
Applications De Recherche Scientifique
N,N-Diisobutyloleamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in modulating biological targets and pathways.
Industry: This compound is used in the formulation of various industrial products, including lubricants, surfactants, and coatings .
Mécanisme D'action
The mechanism of action of N,N-Diisobutyloleamide involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes, receptors, and other proteins, leading to changes in cellular processes and signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to N,N-Diisobutyloleamide include:
Oleamide: A simple amide derivative of oleic acid.
N,N-Dimethyloleamide: An amide derivative with two methyl groups on the nitrogen.
N,N-Diethyloleamide: An amide derivative with two ethyl groups on the nitrogen .
Uniqueness
This compound is unique due to the presence of two bulky isobutyl groups on the amide nitrogenThe bulky isobutyl groups can also affect the compound’s interaction with biological targets, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
37595-59-8 |
|---|---|
Formule moléculaire |
C26H51NO |
Poids moléculaire |
393.7 g/mol |
Nom IUPAC |
(Z)-N,N-bis(2-methylpropyl)octadec-9-enamide |
InChI |
InChI=1S/C26H51NO/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-26(28)27(22-24(2)3)23-25(4)5/h13-14,24-25H,6-12,15-23H2,1-5H3/b14-13- |
Clé InChI |
CDGZMJQGBQRSFY-YPKPFQOOSA-N |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCC(=O)N(CC(C)C)CC(C)C |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)N(CC(C)C)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


